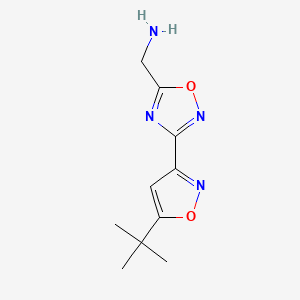

(3-(5-(叔丁基)异恶唑-3-基)-1,2,4-恶二唑-5-基)甲胺

描述

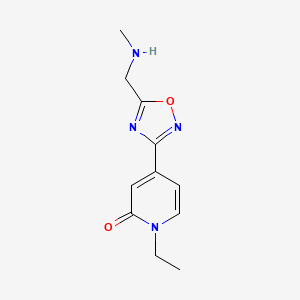

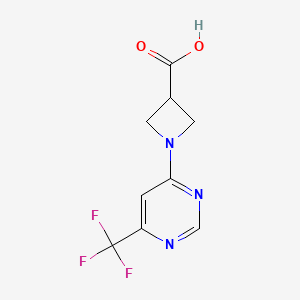

“(3-(5-(Tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine” is a chemical compound that contains a total of 25 atoms; 14 Hydrogen atoms, 8 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom . It is related to the family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions .

Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts. The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis

The molecular structure of this compound is based on the molecular formula indicating the numbers of each type of atom in a molecule without structural information . The structure of isoxazole has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .科学研究应用

FLT3 Inhibitors in Cancer Therapy

Isoxazole derivatives, including (3-(5-(Tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine , have been explored for their potential as FLT3 inhibitors in cancer treatment. FLT3 is a type of tyrosine kinase that, when mutated, can contribute to the growth of certain types of leukemia. Compounds like the one you’ve mentioned have shown promise in inhibiting the phosphorylation of FLT3, leading to tumor regression in preclinical models .

Development of Novel Therapeutics

The compound’s structure has been utilized in the design and synthesis of new therapeutic agents. Researchers aim to develop novel inhibitors that are effective against both wild-type and mutant forms of FLT3, which could potentially improve clinical outcomes for patients with leukemia .

Pharmacological Research

In pharmacological studies, compounds with the isoxazole moiety are often examined for their binding affinity and inhibitory activity against various biological targets. This can lead to the discovery of new drug candidates with specific mechanisms of action .

Molecular Modeling and Drug Design

The chemical structure of isoxazole derivatives provides a framework for molecular modeling and drug design. By understanding how these compounds interact with biological targets at the molecular level, researchers can optimize their properties for better therapeutic efficacy .

Biochemical Assays

Biochemical assays often use compounds like (3-(5-(Tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine to study enzyme inhibition, receptor binding, and other biochemical processes. These assays help in elucidating the compound’s role in various cellular pathways .

Preclinical Studies

Before advancing to clinical trials, preclinical studies are conducted to assess the safety and efficacy of new compounds. Isoxazole derivatives are tested in various models to determine their potential as drug candidates .

Chemical Biology

In chemical biology research, scientists use compounds like the one you’ve mentioned as tools to probe biological systems and understand the chemical basis of disease states and physiological processes .

Synthesis of Analogues

The compound’s structure serves as a starting point for the synthesis of analogues with modified properties. This can lead to the development of a diverse library of compounds with varying biological activities for further study .

作用机制

Target of Action

The primary target of (3-(5-(Tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine is the FMS-like tyrosine kinase-3 (FLT3) receptor . FLT3 is a class III receptor tyrosine kinase that plays a crucial role in hematopoiesis, the process of blood cell production .

Mode of Action

(3-(5-(Tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine interacts with its target, the FLT3 receptor, by inhibiting its phosphorylation . This inhibition disrupts the normal signaling pathways of the FLT3 receptor, leading to changes in cellular processes .

Biochemical Pathways

The inhibition of FLT3 affects several biochemical pathways. The FLT3 receptor is involved in the activation of multiple downstream signaling pathways, including the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways . These pathways play critical roles in cell survival, proliferation, and differentiation . By inhibiting FLT3, (3-(5-(Tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine disrupts these pathways, leading to altered cellular functions .

Pharmacokinetics

The aqueous solubility and oral pharmacokinetic properties at higher doses in rodents were found to be less than optimal for clinical development .

Result of Action

The result of (3-(5-(Tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine’s action is the inhibition of FLT3 phosphorylation, which leads to the disruption of downstream signaling pathways . This disruption can lead to the induction of apoptosis (programmed cell death) in a concentration-dependent manner . In vivo studies have shown that this compound can lead to complete tumor regression in the MV4-11 xenograft model .

未来方向

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .

属性

IUPAC Name |

[3-(5-tert-butyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2/c1-10(2,3)7-4-6(13-15-7)9-12-8(5-11)16-14-9/h4H,5,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTXKAMRIDPCYBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NO1)C2=NOC(=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Ethyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1475695.png)

![3-(aminomethyl)-N,N-diethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B1475697.png)

![(4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B1475704.png)

![octahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B1475713.png)